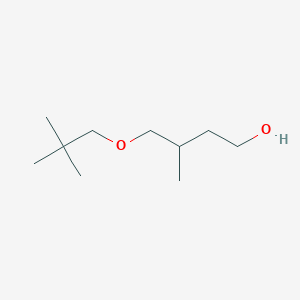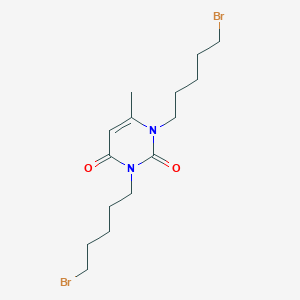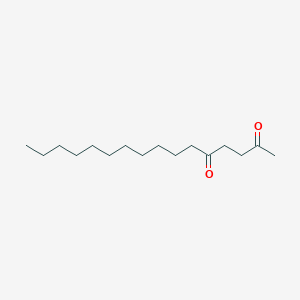
Hexadecane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecane-2,5-dione is an aliphatic diketone with the molecular formula C16H30O2. It is a colorless liquid that is known for its role as a metabolite in various chemical processes. This compound is significant due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecane-2,5-dione can be synthesized through several methods. One common method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle . Another method includes the hydrolysis of the lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid in the presence of alkali and ferrous sulfate . This process prevents the degradation of the diketone product by complexing the hydrocyanic acid byproduct.
Industrial Production Methods: Industrial production of this compound often involves continuous synthesis through direct C–C coupling of acetone in a continuous-flow mode . This method is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Hexadecane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the diketone.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted diketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecane-2,5-dione has a wide range of applications in scientific research:
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexadecane-2,5-dione involves its interaction with lysine residues in proteins. It reacts with the amine functional group of lysine, forming Schiff bases followed by cyclization to give pyrroles . The oxidation of these pyrrole residues causes cross-linking and denaturation of proteins, which perturbs axonal transport and function, leading to nerve cell damage .
Comparison with Similar Compounds
Hexane-2,5-dione: Another aliphatic diketone with similar properties but different applications.
2,5-Dimethylfuran: A glucose-derived heterocycle used in the synthesis of hexadecane-2,5-dione.
Acetylacetone: A related diketone with different reactivity and applications.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diketones. This makes it suitable for specific industrial applications where longer carbon chains are advantageous.
Properties
CAS No. |
55615-10-6 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadecane-2,5-dione |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3 |
InChI Key |
TZUBLNNITMKQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
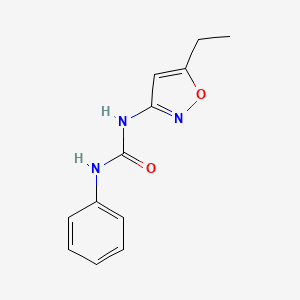
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)

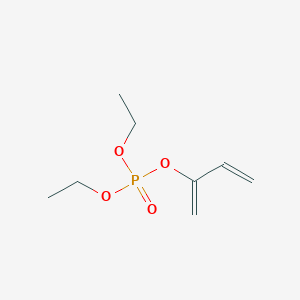

![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
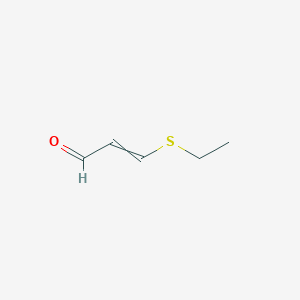
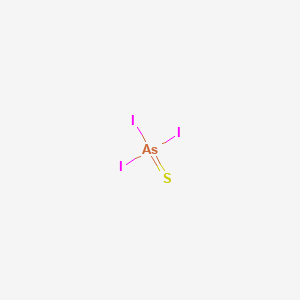

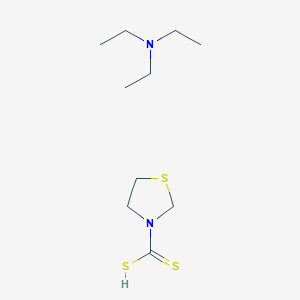
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
